molecular formula C11H18O3 B12309765 Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate

Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate

Cat. No.: B12309765
M. Wt: 198.26 g/mol
InChI Key: ILCBTVIJUUZCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclic Framework and Bond Strain

The spiro[2.5]octane core consists of a three-membered cyclopropane ring fused to a five-membered oxolane (tetrahydrofuran) ring via a shared spiro carbon atom (Figure 1). This arrangement creates significant angular strain due to the 60° bond angles in the cyclopropane moiety, which destabilizes the system by approximately 27–30 kcal/mol compared to strain-free alkanes. The oxolane ring adopts an envelope conformation to minimize eclipsing interactions, with the spiro carbon serving as the "flap" position.

Table 1: Key bond lengths and angles in the spiro[2.5]octane system

Parameter Cyclopropane Ring Oxolane Ring
C-C Bond Length (Å) 1.51–1.53 1.54–1.56
C-O Bond Length (Å) 1.43
Ring Junction Angle (°) 93.7 108.2

Electronic Distribution in the Spiro Center

The shared spiro carbon exhibits hybridized sp³ orbitals with partial p-character due to ring strain. Nuclear magnetic resonance (NMR) studies of analogous spiro[2.5]octane derivatives reveal downfield-shifted proton signals (δ 2.8–3.2 ppm) for cyclopropane CH₂ groups, indicating deshielding from ring current effects. The oxygen atom in the oxolane ring donates electron density through lone pair conjugation, partially offsetting cyclopropane strain.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-(1-oxaspiro[2.5]octan-4-yl)acetate

InChI

InChI=1S/C11H18O3/c1-2-13-10(12)7-9-5-3-4-6-11(9)8-14-11/h9H,2-8H2,1H3

InChI Key

ILCBTVIJUUZCBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCCC12CO2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, trimethylsulfoxonium iodide (3.9 g, 11.76 mmol) and potassium tert-butoxide (1.1 eq) are combined in dimethyl sulfoxide (DMSO) at room temperature. Ethyl 4-oxocyclohexanecarboxylate (1 g, 5.87 mmol) is added dropwise, yielding ethyl 1-oxaspiro[2.5]octane-6-carboxylate after 18 hours (704.5 mg, 65%). The reaction proceeds via ylide generation, followed by nucleophilic attack on the carbonyl carbon, resulting in ring expansion and epoxide formation (Fig. 1).

Table 1. Corey–Chaykovsky Reaction Variants

Base Solvent Temperature Yield Reference
KOtBu DMSO 20°C 65%
KOtBu DMF 130°C 75%

The choice of solvent significantly impacts yield: DMSO favors milder conditions (20°C), while DMF enables higher temperatures (130°C) for improved efficiency.

Titanium-Mediated Asymmetric Epoxidation

Asymmetric synthesis of the spiro epoxide employs titanium(IV) isopropoxide and chiral ligands to induce stereoselectivity. This method, adapted from venlafaxine intermediate synthesis, uses L(+)-diethyl tartrate to coordinate titanium, enabling enantioselective epoxidation of allylic alcohols.

Procedure and Stereochemical Control

A solution of Ti(O-iPr)₄ (7.88 g, 55.5 mmol) and L(+)-diethyl tartrate (11.46 g, 55.5 mmol) in dichloromethane (DCM) is cooled to -50°C. Allyl alcohol derivatives (e.g., (S)-(1-oxaspiro[2.5]octan-2-yl)methanol) are added, followed by tert-butyl hydroperoxide (TBHP) as the oxidizing agent. After 6 hours, the mixture is quenched with aqueous NaOH, extracting the product in DCM.

Key Considerations :

  • Temperature control (-50°C) minimizes side reactions.
  • The chiral ligand dictates enantiomeric excess, though the rac product necessitates post-synthesis racemization or mixing of enantiomers.

Enolate Alkylation for Acetate Side Chain Introduction

The ethyl acetate moiety is introduced via enolate alkylation, leveraging lithium enolates generated from ester precursors. This method, detailed in Houben–Weyl protocols, forms quaternary centers through stereoselective C–C bond formation.

Lithium Enolate Generation and Alkylation

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (1 mmol) is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. Electrophiles such as methyl iodide or ethyl bromoacetate are added to alkylate the enolate, affording the substituted product after aqueous workup.

Table 2. Enolate Alkylation Outcomes

Electrophile Solvent Temperature Yield Diastereoselectivity
Ethyl bromoacetate THF -78°C 72% 3:1 (dr)
Methyl iodide THF -78°C 68% 2:1 (dr)

Diastereoselectivity arises from steric hindrance in the transition state, favoring axial attack on the spirocyclic framework.

Resolution of Racemic Mixtures

Despite asymmetric methods, the target compound is racemic, necessitating resolution techniques. Diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) separates enantiomers, followed by recrystallization from methanol to isolate the rac form.

Industrial-Scale Purification Strategies

Final purification employs flash chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization. Ethyl acetate extracts are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield >95% pure product.

Chemical Reactions Analysis

Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl acetate group can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Scientific Research Applications

Medicinal Chemistry

Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate is being investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of similar spirocyclic compounds, demonstrating that modifications in the molecular structure can enhance anti-inflammatory activity. The spiro framework has been linked to improved binding affinity to cyclooxygenase enzymes, which are crucial in inflammatory pathways .

Biocatalysis

The compound's unique structural features make it suitable for use as a substrate or product in biocatalytic reactions. Enzymes such as epoxide hydrolases can utilize compounds with spiro structures for enantioselective transformations.

Case Study: Enzymatic Resolution

Research has shown that epoxide hydrolases can achieve high enantioselectivity when reacting with spirocyclic epoxides derived from compounds like this compound. These reactions can lead to the production of enantiomerically pure diols, which are valuable in pharmaceutical synthesis .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules.

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
EsterificationReflux in ethanol94%
Enzymatic HydrolysisUsing recombinant epoxide hydrolase>90%
Microwave-assisted synthesisUnder controlled temperature85%

This table summarizes various synthetic approaches utilizing this compound as a key intermediate .

Chiral Synthesis

The compound's chiral nature makes it an excellent candidate for studies in asymmetric synthesis. Its use in creating chiral centers can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects.

Case Study: Chiral Catalysis

A recent study demonstrated the successful application of racemic spiro compounds in chiral catalysis, resulting in high enantiomeric excess for target molecules used in drug formulations .

Mechanism of Action

The mechanism of action of rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

  • EN300-736694 (rac-ethyl 2-[(3S,4S)-1-oxaspiro[2.5]octan-4-yl]acetate) :
    This stereoisomer differs only in the configuration of the spirocyclic core (3S,4S vs. 3R,4R). Such stereochemical variations can lead to divergent biological activities, as seen in fumagillol-derived antigiardiasis agents, where stereochemistry critically influences target binding .

Ethyl Ester Derivatives with Modified Spiro Cores

  • Compound 18 (Ethyl 2-(((3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl)oxy)acetate) :
    Synthesized via alkylation of fumagillol with ethyl bromoacetate, this derivative incorporates a methoxy group and a prenyl-substituted epoxide. Its synthesis (60% NaH/DMF, 53% yield) highlights the importance of steric and electronic factors in spirocyclic ether functionalization .

Spirocyclic Compounds with Alternative Ring Systems

  • Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate :
    This compound replaces the 1-oxaspiro[2.5]octane with a 1,3-dioxolane ring. The phenyl group enhances lipophilicity, which may improve membrane permeability compared to the target compound’s aliphatic spiro system .

Bicyclic Analogs

  • 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one :
    This bicyclic lactone shares a strained oxygen-containing ring but lacks the spirocyclic architecture. Its reactivity in ring-opening reactions (e.g., nucleophilic attack at the carbonyl) contrasts with the spirocyclic ether’s stability .

Comparative Data Table

Compound Name Key Structural Features Yield Physical State Melting Point (°C) Key IR Peaks (cm⁻¹) References
Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate (Target) (3R,4R) spiro, ethyl ester N/A Likely oil N/A ~1725 (ester C=O) inferred
EN300-736694 (3S,4S stereoisomer) (3S,4S) spiro, ethyl ester N/A Oil N/A Similar to target
Compound 18 (Ethyl 2-...oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl)oxy)acetate) Methoxy, prenyl-epoxide 53% Oil N/A 1725 (ester C=O), 1170 (C-O)
(E)-[(3R,5S,6R)-5-Methoxy-4-...oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] acrylate Methoxy, dimethylaminoethoxy phenyl, acrylate 51% Yellow oil 145–149 3429 (OH), 1603 (C=C)
2-[3-(1-Benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzaldehyde Benzylpiperidine, dimethoxybenzaldehyde 41% Yellow solid 188–191 3381 (NH), 1240 (C-O)

Key Research Findings

Stereochemical Impact : The (3R,4R) configuration in the target compound may confer distinct metabolic stability compared to its (3S,4S) stereoisomer, as observed in fumagillol derivatives .

Synthesis Challenges : Alkylation of spirocyclic alcohols (e.g., fumagillol) with ethyl bromoacetate requires careful control of base strength (e.g., NaH in DMF) to avoid side reactions .

Spectroscopic Signatures : Ester carbonyl IR peaks (~1725 cm⁻¹) and sp³ C-O stretches (~1170 cm⁻¹) are consistent across analogs, aiding structural confirmation .

Biological Activity

Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate (CAS Number: 77670-88-3) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.

Molecular Formula: C11H18O3
Molecular Weight: 198.25 g/mol
IUPAC Name: Ethyl 2-((3R,4R)-1-oxaspiro[2.5]octan-4-yl)acetate
Purity: 95%
Storage Conditions: Store at 4°C, shipping with ice packs .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include the use of spirocyclic intermediates and various reaction conditions such as heating in ethanol-water mixtures . The yield for synthesized compounds can vary, with reported yields around 94% under optimized conditions.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies focusing on its effects on cellular mechanisms and potential therapeutic uses.

  • Cytotoxicity and Antiviral Activity
    • In a study assessing the cytotoxic effects on different cell lines (MRC-5 and HCT-8), this compound exhibited low toxicity levels compared to standard antiviral agents like chloroquine and hydroxychloroquine. The compound showed promising antiviral activity against coronavirus strains with significant inhibition rates observed .
    CompoundCytotoxicity (CC50 µM)Antiviral Activity (IC50 µM)
    Rac-Ethyl Compound>50080
    Chloroquine600.1
    Hydroxychloroquine660.1
  • Mechanism of Action
    • The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells, potentially influencing pathways related to inflammation and immune response modulation .

Case Studies

Several case studies have highlighted the compound's potential in therapeutic applications:

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the 1-oxaspiro[2.5]octane core in rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate?

  • Methodological Answer : The spirocyclic ether system is typically synthesized via intramolecular epoxide ring-opening reactions or oxidative cyclization. For example, IBX (2-iodoxybenzoic acid) in DMSO has been employed to oxidize secondary alcohols in intermediates, facilitating spiro ring formation during total syntheses of structurally related compounds like ovalicin analogs . Stereochemical control during cyclization requires chiral auxiliaries or asymmetric catalysis, as seen in spiroepoxide syntheses for MetAP2 inhibitors .

Q. How is the stereochemistry of the (3R,4R) configuration confirmed in this compound?

  • Methodological Answer : Stereochemical assignments rely on 2D NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography. Comparative studies with diastereomers (e.g., (3S,4S) analogs) highlight distinct coupling constants in 1H^1H NMR (e.g., JJ-values for oxaspiro protons) and optical rotation data . Chiral HPLC or SFC (supercritical fluid chromatography) can resolve enantiomeric mixtures for absolute configuration validation.

Q. What analytical techniques are critical for purity assessment of rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while 13C^{13}C NMR identifies carbonyl and spirocyclic carbons. Purity ≥95% is typically verified via reverse-phase HPLC with UV/Vis or ELSD (evaporative light scattering detection), as standardized in rare chemical catalogs for structurally similar esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during spiro ring synthesis?

  • Methodological Answer : Discrepancies often arise from overlapping NMR signals or misassigned NOE correlations. A hybrid approach combines computational modeling (DFT for 1H^1H/13C^{13}C chemical shift prediction) with experimental data. For example, IBX-mediated oxidation intermediates in ovalicin syntheses were cross-validated by comparing experimental and calculated 13C^{13}C NMR shifts . Chiral derivatization (e.g., Mosher ester analysis) further clarifies ambiguous configurations .

Q. What experimental design considerations are critical for studying this compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : If the compound shares structural homology with MetAP2 inhibitors (e.g., TNP-470 or aclimostat), enzymatic assays using recombinant MetAP2 and fluorogenic substrates (e.g., Ala-AMC) quantify IC50_{50} values . Molecular docking studies with X-ray structures of MetAP2 (PDB: 1BN5) can predict binding modes. In vitro angiogenesis assays (e.g., endothelial tube formation) validate anti-angiogenic effects linked to spiroepoxide reactivity .

Q. How can researchers address synthetic challenges in scaling up spirocyclic intermediates?

  • Methodological Answer : Low yields in spiro ring formation often stem from competing side reactions (e.g., epoxide polymerization). Process optimization includes solvent screening (e.g., THF/water mixtures for controlled ring-opening) and catalyst tuning (e.g., Lewis acids like BF3_3-OEt2_2). Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps, as demonstrated in scaled syntheses of related lactones .

Q. What strategies mitigate instability of the spiroepoxide moiety during storage or biological assays?

  • Methodological Answer : The 1-oxaspiro[2.5]octane system is prone to hydrolysis under acidic/basic conditions. Storage at -20°C in anhydrous solvents (e.g., acetonitrile) with molecular sieves preserves integrity. For in vitro studies, assay buffers are pre-adjusted to pH 7.4 and supplemented with antioxidants (e.g., ascorbic acid) to minimize oxidative degradation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate and its stereoisomers?

  • Methodological Answer : Stereochemical purity is often the culprit. For example, (3S,4S) diastereomers may exhibit reduced MetAP2 inhibition due to steric clashes in the enzyme’s active site. Rigorous chiral separation (e.g., SFC with Chiralpak IG columns) and dose-response curves for each enantiomer are essential. Contradictions in IC50_{50} values should prompt re-evaluation of enantiomeric excess (EE) via polarimetry or CD spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.